4-Cyclopropoxy-2-fluoronicotinonitrile
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Overview
Description
4-Cyclopropoxy-2-fluoronicotinonitrile is a chemical compound with the molecular formula C9H7FN2O and a molecular weight of 178.16 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of a cyclopropoxy group at the 4-position and a fluorine atom at the 2-position on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-fluoronicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoronicotinonitrile and cyclopropanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-fluoronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Cyclopropoxy-2-fluoronicotinonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-fluoronicotinonitrile is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
2-Fluoronicotinonitrile: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Cyclopropoxy-2-fluoronicotinic acid: Contains a carboxylic acid group instead of a nitrile group, which can significantly alter its chemical properties and reactivity.
Uniqueness
4-Cyclopropoxy-2-fluoronicotinonitrile is unique due to the presence of both the cyclopropoxy and fluorine substituents, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C9H7FN2O |
---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7FN2O/c10-9-7(5-11)8(3-4-12-9)13-6-1-2-6/h3-4,6H,1-2H2 |
InChI Key |
NESKUMNLNQZIDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)F)C#N |
Origin of Product |
United States |
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